Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hcl
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Overview
Description
Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride is a chemical compound that serves as a versatile building block in organic synthesis. It is characterized by its pyrrolidine ring, which is substituted with a tert-butyl ester and an ethoxy-oxoethyl group. This compound is often used in the synthesis of more complex molecules due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((2-oxoethyl)amino)pyrrolidine-1-carboxylate
- Ethyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate
- Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful as a building block in the synthesis of complex molecules, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)8-14-10-6-7-15(9-10)12(17)19-13(2,3)4;/h10,14H,5-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVFCEFFNNWNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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